molecular formula C14H21ClN2O3S B1584693 Benzenesulfonamide,N-[(1S)-5-amino-1-(2-chloroacetyl)pentyl]-4-methyl- CAS No. 2364-87-6

Benzenesulfonamide,N-[(1S)-5-amino-1-(2-chloroacetyl)pentyl]-4-methyl-

Cat. No.: B1584693
CAS No.: 2364-87-6
M. Wt: 332.8 g/mol
InChI Key: RDFCSSHDJSZMTQ-ZDUSSCGKSA-N
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Description

Systematic IUPAC Name and Alternative Designations

The compound is formally designated as N-[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]-4-methylbenzene-1-sulfonamide . This name reflects its stereochemistry at the 3rd carbon (S configuration), the presence of a chloroacetyl group, and the 4-methyl substitution on the benzene ring.

Alternative names include:

Synonym Source
Tosyl-L-lysyl-chloromethyl ketone (TLCK)
(-)-1-Chloro-3-tosylamido-7-amino-2-heptanone
N-[(1S)-5-amino-1-(chloroacetyl)pentyl]-4-methylbenzenesulfonamide
p-Toluenesulfonamide, N-(5-amino-1-(chloroacetyl)pentyl)-, L-

The compound shares structural similarities with Tosyl-L-lysyl-chloromethyl ketone (TLCK) but differs in the substitution pattern of the benzenesulfonamide moiety.

Structural Relationship to Tosyl-L-lysyl-chloromethyl ketone (TLCK) Derivatives

The compound and TLCK share a core structure but differ in substituent positioning and chain length:

Feature Benzenesulfonamide,N-[(1S)-5-amino-1-(2-chloroacetyl)pentyl]-4-methyl- TLCK (Nα-p-Tosyl-L-lysine chloromethyl ketone)
Sulfonamide Substitution 4-Methylbenzenesulfonamide p-Toluenesulfonamide
Chain Length Pentyl chain Tetraaminobutyl chain
Functional Group Chloroacetyl Chloromethyl ketone
Stereochemistry S configuration at C3 S configuration at Cα

Both compounds act as irreversible serine protease inhibitors via covalent modification of the enzyme’s active site serine residue. However, the 4-methyl substitution in the target compound alters its steric and electronic properties compared to TLCK.

Properties

IUPAC Name

N-[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O3S/c1-11-5-7-12(8-6-11)21(19,20)17-13(14(18)10-15)4-2-3-9-16/h5-8,13,17H,2-4,9-10,16H2,1H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFCSSHDJSZMTQ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCN)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048459
Record name N-alpha-p-Tosyl-L-lysine chloromethyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2364-87-6
Record name Tosyl-L-lysine chloromethyl ketone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2364-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tosyllysyl chloromethyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-alpha-p-Tosyl-L-lysine chloromethyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds through three main stages:

  • Starting Materials: The synthesis begins with commercially or synthetically available 4-methylbenzenesulfonyl chloride (4-methylbenzenesulfonyl chloride) and the chiral amino alcohol (S)-5-amino-1-pentanol or its derivatives.

  • Intermediate Formation: The (S)-5-amino-1-pentanol is first reacted with chloroacetyl chloride to introduce the 2-chloroacetyl group, yielding (S)-5-amino-1-(2-chloroacetyl)pentanol as a key intermediate.

  • Final Coupling: The intermediate is then coupled with 4-methylbenzenesulfonyl chloride under basic conditions to form the target sulfonamide compound.

This approach ensures the selective introduction of functional groups and retention of stereochemistry at the chiral center.

Detailed Preparation Procedure

Step Reagents & Conditions Description Yield / Notes
1 (S)-5-amino-1-pentanol + chloroacetyl chloride, base (e.g., K2CO3), solvent (acetone), 0 °C to room temperature Acylation of amino alcohol to form (S)-5-amino-1-(2-chloroacetyl)pentanol intermediate. The reaction is monitored by TLC; after completion, the mixture is filtered and evaporated to isolate the intermediate. High yield; reaction time ~1 hour at 0 °C, then room temperature
2 Intermediate + 4-methylbenzenesulfonyl chloride, base (e.g., NaOH or pyridine), solvent (e.g., dichloromethane or ethanol), room temperature to mild heating Sulfonylation reaction forming the sulfonamide bond. The base neutralizes HCl formed and drives the reaction to completion. The product is purified by crystallization or chromatography. Yields vary; optimization with bases like pyridine can improve yield up to 97%

Reaction Conditions and Optimization

  • Solvents: Common solvents include acetone for acylation and dichloromethane or ethanol for sulfonylation. Use of polar aprotic solvents like DMSO has been reported in related sulfonamide syntheses.

  • Bases: Potassium carbonate (K2CO3) is effective for acylation steps, while pyridine or sodium hydroxide are used for sulfonylation. Pyridine often gives higher yields and cleaner reactions due to its dual role as base and nucleophilic catalyst.

  • Temperature Control: Low temperatures (0 °C) during addition of chloroacetyl chloride prevent side reactions. Subsequent steps are typically performed at room temperature or with mild heating to improve reaction rates without decomposing sensitive intermediates.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is routinely used to monitor reaction progress and confirm completion before workup.

Industrial and Advanced Methods

  • Process Intensification: Industrial synthesis may employ continuous flow reactors to enhance heat and mass transfer, improving yield and purity.

  • Purification: Advanced chromatographic techniques and crystallization from suitable solvents (ethanol, acetic acid) are used to isolate high-purity product.

  • Green Chemistry Approaches: Use of polyethylene glycol (PEG-400) as a solvent and recyclable medium has been explored for sulfonamide syntheses, offering environmental and economic advantages.

Comparative Summary Table of Preparation Steps

Stage Reaction Type Reagents Conditions Key Notes
1 Acylation of amino alcohol (S)-5-amino-1-pentanol + chloroacetyl chloride + K2CO3 Acetone, 0 °C → RT, 1 h Formation of chloroacetyl intermediate, TLC monitored
2 Sulfonylation Intermediate + 4-methylbenzenesulfonyl chloride + base (NaOH/pyridine) DCM or ethanol, RT to mild heating Formation of sulfonamide bond, purification by crystallization
3 Purification Crystallization or chromatography Ethanol or acetic acid Ensures high purity and yield

Research Findings and Yields

  • Reported yields for the acylation step are generally high (>80%) due to the reactivity of chloroacetyl chloride with primary amines or amino alcohols.

  • Sulfonylation yields range from 70% to 97%, with pyridine as base and controlled addition improving outcomes.

  • The stereochemistry at the (1S) position is preserved throughout the synthesis, critical for biological activity.

  • Reaction times vary from 1 hour for acylation to 24–48 hours for some sulfonamide derivatives under reflux conditions, depending on substituents and reaction scale.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-5-amino-1-(chloroacetyl)pentyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

    Substitution Reactions: Products include azido, cyano, and thiol derivatives.

    Oxidation: Products include nitro derivatives.

    Reduction: Products include secondary amines.

    Hydrolysis: Products include carboxylic acids and amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula: C14H21ClN2O3SC_{14}H_{21}ClN_{2}O_{3}S, with a molecular weight of approximately 332.846 g/mol. It belongs to the class of p-toluenesulfonamides , characterized by a sulfonamide group attached to a toluene derivative. The specific structure includes an amino acid side chain and a chloroacetyl modification, which are crucial for its biological activity .

Biological Activities

1. Protease Inhibition

Benzenesulfonamide derivatives are known to exhibit significant protease inhibition properties. This compound has been studied for its ability to selectively inhibit serine-type endopeptidases, such as trypsin. The inhibition mechanism involves covalent bonding with the enzyme's active site, preventing it from cleaving peptide bonds. This property is particularly useful in isolating other proteases for further study.

2. Anti-inflammatory Potential

Preliminary studies suggest that this compound may play a role in modulating inflammatory responses by blocking the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammation. This indicates its potential use in developing anti-inflammatory therapeutics.

3. Antimicrobial Properties

Benzenesulfonamides, including this compound, have been recognized for their antimicrobial activities. The sulfonamide group is known to interfere with bacterial folic acid synthesis, making these compounds valuable in treating bacterial infections.

Case Studies

Several studies have documented the applications of this compound:

Case Study 1: Protease Inhibition

A study investigated the use of Benzenesulfonamide derivatives in inhibiting trypsin during chymotrypsin purification. The results demonstrated effective isolation of chymotrypsin, showcasing its utility in biochemical research.

Case Study 2: Anti-inflammatory Research

Research exploring the anti-inflammatory effects of benzenesulfonamides indicated that compounds like N-[(1S)-5-amino-1-(2-chloroacetyl)pentyl]-4-methyl- could modulate NF-κB activation pathways, providing insights into potential therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[(1S)-5-amino-1-(chloroacetyl)pentyl]-4-methylbenzenesulfonamide involves its interaction with proteases. The chloroacetyl group acts as an electrophile, forming a covalent bond with the active site of the protease, thereby inhibiting its activity. This inhibition can disrupt various biological pathways that rely on protease activity .

Comparison with Similar Compounds

Structural and Functional Differences

The target compound is compared below with two structurally related benzenesulfonamide derivatives identified in commercial catalogs and research inventories:

Compound A : N-[(1R,2R)-2-[[[[(1S,2S)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide
  • Substituents: Aromatic ring: 3,5-bis(trifluoromethyl) (strong electron-withdrawing groups enhance metabolic stability but reduce solubility).
  • Molecular weight : 672.75 g/mol (significantly larger than the target compound, likely impacting bioavailability) .
  • Applications : Specialty reagent for enzyme studies or structural biology due to its size and trifluoromethyl groups.
Compound B : 5-Chloro-2-fluoro-4-(((1S,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclohexyl)oxy)-N-(pyrimidin-4-yl)benzenesulfonamide
  • Substituents :
    • Aromatic ring: 5-chloro-2-fluoro (halogens enhance lipophilicity and target binding).
    • Side chain: Pyrimidin-4-yl and cyclohexyloxy groups (pyrimidine facilitates π-π stacking in kinase active sites).
  • Molecular weight : ~500 g/mol (estimated; intermediate size between the target compound and Compound A).
  • Applications : Likely designed for kinase inhibition, with fluorine and pyrimidine optimizing binding affinity .

Research Findings and Implications

Electrophilic Reactivity: The target compound’s chloroacetyl group enables covalent modification of target proteins, a feature absent in Compounds A and B. This property is advantageous for prolonged pharmacological effects but raises toxicity concerns compared to non-covalent analogs .

Stereochemical Specificity : The (1S) configuration in the target compound may enhance selectivity for chiral binding pockets, whereas Compound A’s diphenylethyl motif relies on rigid spatial arrangement for interactions.

Solubility and Bioavailability :

  • The target compound’s methyl group improves aqueous solubility relative to Compound A’s trifluoromethyl groups.
  • Compound B’s fluorine substituents balance lipophilicity and solubility, a common strategy in drug design .

Biological Activity

Benzenesulfonamide, N-[(1S)-5-amino-1-(2-chloroacetyl)pentyl]-4-methyl-, also known by its DrugBank ID DB08603, is a compound belonging to the class of p-toluenesulfonamides. This article reviews its biological activity, including anti-inflammatory, antimicrobial, and antioxidant properties, supported by relevant data and research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₄H₂₁ClN₂O₃S
  • Molecular Weight : 332.846 g/mol
  • IUPAC Name : N-[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]-4-methylbenzene-1-sulfonamide

This compound features a sulfonamide group attached to a substituted benzene ring, which is critical for its biological activity.

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of benzenesulfonamide exhibit significant anti-inflammatory effects. For instance, in vivo studies showed that compounds derived from benzenesulfonamides inhibited carrageenan-induced rat paw edema significantly.

CompoundInhibition (%) at 1hInhibition (%) at 2hInhibition (%) at 3h
4a94.6989.6687.83
4cSimilar resultsSimilar resultsSimilar results

These results indicate a strong potential for these compounds in treating inflammatory conditions .

2. Antimicrobial Activity

The antimicrobial efficacy of benzenesulfonamide derivatives was evaluated against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate the potency of these compounds:

CompoundPathogenMIC (mg/mL)
4dE. coli6.72
4hS. aureus6.63
4aP. aeruginosa6.67
4eC. albicans6.63
4eA. niger6.28

These findings underscore the broad-spectrum antimicrobial activity of this class of compounds, suggesting their potential use in treating infections caused by resistant strains .

3. Antioxidant Activity

The antioxidant capacity of these compounds was assessed using various assays, with one derivative showing an IC50 comparable to Vitamin C:

CompoundIC50 (mg/mL)
4e0.3287
Vitamin C0.2090

This suggests that certain benzenesulfonamide derivatives could serve as effective antioxidants, potentially mitigating oxidative stress in biological systems .

Case Studies and Research Findings

A study conducted by Eze et al. (2019) synthesized several benzenesulfonamide derivatives and evaluated their biological activities comprehensively. The research highlighted the importance of structural modifications in enhancing the efficacy of these compounds against inflammation and microbial infections .

Another significant finding from DrugBank indicates that while this compound is classified as an experimental drug with no current clinical approvals, its biological activities warrant further investigation for potential therapeutic applications .

Q & A

Q. Q1: What are the recommended synthetic routes for Benzenesulfonamide, N-[(1S)-5-amino-1-(2-chloroacetyl)pentyl]-4-methyl-, and what challenges arise during its preparation?

Methodological Answer: The compound can be synthesized via a multi-step approach involving:

Chloroacetylation of Amino Precursors : Reacting a chiral pentylamine derivative (e.g., (1S)-5-amino-1-pentanol) with 2-chloroacetyl chloride under anhydrous conditions (e.g., dichloromethane, 0°C, triethylamine as HCl scavenger) .

Sulfonylation : Introducing the 4-methylbenzenesulfonyl group using 4-methylbenzenesulfonyl chloride in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Q. Key Challenges :

  • Stereochemical Purity : Maintaining the (1S)-configuration during chloroacetylation requires strict control of reaction conditions (e.g., low temperature, chiral auxiliaries).
  • Byproduct Formation : Competing reactions (e.g., over-acylation) may occur; column chromatography (silica gel, ethyl acetate/hexane) is critical for purification .

Q. Q2: How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm stereochemistry and functional groups (e.g., chloroacetyl CH2_2 at ~4.2 ppm, sulfonamide NH at ~7.5 ppm) .
  • Infrared Spectroscopy (IR) : Identify key bands (e.g., sulfonamide S=O at 1150–1350 cm1^{-1}, chloroacetyl C=O at ~1700 cm1^{-1}) .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Q. Q3: How can computational tools aid in understanding the reactivity and binding interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (EPS) using Multiwfn to map nucleophilic/electrophilic sites (e.g., chloroacetyl group as an electrophilic warhead) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., NLRP3 inflammasome), focusing on sulfonamide interactions with Arg/Lys residues .

Key Insight :
The chloroacetyl group’s electrophilicity may drive covalent adduct formation with cysteine residues, requiring MD simulations to assess binding stability .

Q. Q4: What strategies resolve contradictions in biological activity data for benzenesulfonamide derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Profiling : Synthesize analogs with modified substituents (e.g., replacing chloroacetyl with bromoacetyl) and compare IC50_{50} values .
  • Kinetic Analysis : Use surface plasmon resonance (SPR) to measure binding kinetics and distinguish covalent vs. non-covalent inhibition .

Case Study :
In NLRP3 inhibitors, conflicting IC50_{50} values were resolved by identifying off-target effects via proteome-wide affinity profiling .

Q. Q5: How can researchers optimize crystallographic data quality for this compound?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.
  • Refinement : Apply SHELXL with TWIN/BASF commands for handling twinning or disorder (common in sulfonamide crystals) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenesulfonamide,N-[(1S)-5-amino-1-(2-chloroacetyl)pentyl]-4-methyl-
Reactant of Route 2
Reactant of Route 2
Benzenesulfonamide,N-[(1S)-5-amino-1-(2-chloroacetyl)pentyl]-4-methyl-

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